molecular formula C19H13F9N2O5 B2512122 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate CAS No. 338395-11-2

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate

Cat. No.: B2512122
CAS No.: 338395-11-2
M. Wt: 520.308
InChI Key: ZHXNTYWLJPHJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate features a 2,5-bis(trifluoroethoxy)benzoyl core linked to a carbamate group substituted at the N-position with a 3-(trifluoromethyl)phenyl moiety.

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F9N2O5/c20-17(21,22)8-33-12-4-5-14(34-9-18(23,24)25)13(7-12)15(31)30-35-16(32)29-11-3-1-2-10(6-11)19(26,27)28/h1-7H,8-9H2,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXNTYWLJPHJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F9N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate is an organic molecule characterized by a complex structure that includes trifluoroethoxy and carbamate functional groups. These components suggest potential biological activities that are of significant interest in pharmaceutical and agrochemical applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C24H20F12N2O6
  • Molecular Weight : 660.41 g/mol
  • CAS Number : 338395-40-7

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of trifluoromethyl groups. These groups enhance lipophilicity and can significantly influence the interaction with biological targets.

  • Trifluoromethyl Groups : The trifluoromethyl (-CF3) moiety is known to enhance the potency of compounds by increasing their hydrophobic character and stability in biological systems. This property allows for improved binding affinity to target proteins and enzymes.
  • Carbamate Functionality : The carbamate group is often associated with various pharmacological activities, including enzyme inhibition and modulation of neurotransmitter systems.

Biological Activity Overview

Research indicates that compounds containing trifluoroethoxy and carbamate functionalities exhibit a range of biological activities:

  • Anticancer Activity : Preliminary studies suggest that derivatives with similar structures show significant anticancer properties. For instance, compounds with trifluoromethyl substitutions have been linked to enhanced inhibition of cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. The presence of the carbamate group can facilitate interactions with active sites of enzymes, leading to reduced enzymatic activity.

Study 1: Anticancer Efficacy

A study published in MDPI examined the effects of trifluoromethyl-containing compounds on cancer cell lines. The results indicated that compounds similar to [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate exhibited a dose-dependent reduction in cell viability across various cancer types (e.g., breast and lung cancer) .

Study 2: Enzyme Inhibition Mechanism

Research conducted on related carbamate derivatives highlighted their potential as inhibitors for acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The study reported that the incorporation of trifluoromethyl groups significantly enhanced the inhibitory potency compared to non-fluorinated analogs .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAnticancer15
Compound BAChE Inhibition0.5
Compound CAnti-inflammatory10

Scientific Research Applications

Pharmaceutical Development

The compound has garnered attention for its potential as a pharmaceutical agent. Its unique chemical structure allows it to interact with biological systems effectively.

  • Anticancer Activity : Research indicates that compounds with similar structures may exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, related compounds have shown growth inhibition percentages ranging from 51% to 86% against several cancer types, including ovarian and brain cancers .

The compound's biological activities can be attributed to several mechanisms:

  • Inhibition of NF-κB Pathway : Similar compounds have been identified as inhibitors of the NF-κB signaling pathway, which plays a crucial role in cancer progression and inflammation. This inhibition could lead to reduced tumor growth and enhanced therapeutic outcomes .
  • Mitochondrial Uncoupling : The compound may act as a mitochondrial uncoupler, promoting apoptosis in cancer cells through increased reactive oxygen species (ROS) production .
  • Antagonism of Substance P : Some derivatives have been noted for their ability to inhibit substance P at NK-1 receptors, potentially reducing pain and inflammation .

Agrochemical Applications

The structural features of this compound suggest potential applications in agrochemicals. The trifluoroethoxy groups may enhance the stability and efficacy of pesticides or herbicides.

Case Studies

Several studies have explored the efficacy of related compounds:

StudyCompoundTargetResults
N-(2-{[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}ethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamideVarious cancer cell linesPGIs ranging from 51% to 86%
N-cyclohexylcarbamate derivativeAnticancer activitySignificant biological activity noted

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Position and Electronic Effects

CAS 400078-48-0 : [2,5-bis(2,2,2-trifluoroethoxy)phenyl]formamido N-[4-(trifluoromethoxy)phenyl]carbamate
  • Key Difference : The carbamate phenyl group is substituted at the para-position with a trifluoromethoxy (-OCF₃) group instead of meta-trifluoromethyl (-CF₃).
  • Molecular Weight : 536.3 g/mol (vs. ~550 g/mol estimated for the target compound) .
N-(2-pyridylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (CAS 57415-36-8)
  • Key Difference : Replaces the carbamate with a benzamide linked to a pyridylmethyl group.
  • Bioactivity: Pyridyl groups often enhance metal-binding or π-π stacking interactions in drug-receptor complexes .

Pharmacological Analogues: Flecainide Precursors

Flecainide Intermediate : 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride
  • Relation : Flecainide, an antiarrhythmic drug, shares the 2,5-bis(trifluoroethoxy)benzoyl core but features a piperidinylmethylamide side chain.
  • Comparison :
    • Synthetic Pathway : The target compound’s carbamate group may be synthesized via similar routes, such as reacting 2,5-bis(trifluoroethoxy)benzoyl chloride with a 3-(trifluoromethyl)phenyl carbamate precursor .
    • Activity : Flecainide’s sodium channel blockade suggests the target compound could have analogous cardiac applications, modulated by the carbamate’s hydrolytic stability .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
Target Compound ~550 ~510 (est.) 3.8–4.2
CAS 400078-48-0 536.3 N/A 3.9
N-(2-pyridylmethyl)-benzamide 408.3 N/A 2.5
N-(Chloroacetylaminoethyl)-benzamide 436.7 508.4 3.1
  • Trends :
    • Higher molecular weight and fluorine content correlate with elevated boiling points and lipophilicity (LogP).
    • Carbamates exhibit intermediate polarity between amides and ureas, balancing solubility and permeability .

Q & A

Basic Research Questions

Q. How can the synthesis of [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-[3-(trifluoromethyl)phenyl]carbamate be optimized to improve yield and purity?

  • Methodological Answer : The synthesis should prioritize stepwise coupling of the trifluoroethoxybenzoyl and carbamate groups. Key steps include:

  • Amidation : Use trifluoroethoxybenzoyl chloride with a 3-(trifluoromethyl)aniline derivative in anhydrous dichloromethane, catalyzed by triethylamine at 0–5°C for 12 hours to minimize side reactions .
  • Carbamate Formation : React the intermediate with phosgene or a safer alternative (e.g., 1,1'-carbonyldiimidazole) in tetrahydrofuran (THF) under nitrogen, monitoring progress via TLC .
  • Purification : Employ gradient flash chromatography (hexane/ethyl acetate) followed by recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR to verify substituent positions and fluorine environments .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>98% by area) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 537.3) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:

  • Cytotoxicity : MTT assay in HEK-293, HepG2, and MCF-7 cell lines at 1–100 µM concentrations .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) and hydrolases using fluorogenic substrates .
  • Solubility : Measure kinetic solubility in PBS (pH 7.4) and DMSO to guide dosing .

Advanced Research Questions

Q. What computational strategies can elucidate the electronic effects of the trifluoromethyl and carbamate groups on reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map electrostatic potential surfaces, highlighting electron-deficient regions near trifluoromethoxy groups .
  • Molecular Docking : Simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic stability .
  • SAR Analysis : Compare Hammett σ values of substituents to correlate electronic effects with bioactivity trends .

Q. How can contradictions in bioactivity data across cell lines be systematically resolved?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify IC50_{50} variability .
  • Mechanistic Profiling : Perform RNA-seq or proteomics on discrepant cell lines to identify pathway-specific responses .
  • Membrane Permeability : Use Caco-2 monolayers or PAMPA assays to assess if transport kinetics explain efficacy differences .

Q. What experimental approaches are effective in establishing structure-activity relationships (SAR) for derivatives with modified aryl groups?

  • Methodological Answer :

  • Analog Synthesis : Replace the 3-(trifluoromethyl)phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents .
  • Pharmacophore Mapping : Overlay crystal structures (if available) or optimized DFT geometries to identify critical hydrogen-bonding motifs .
  • Data Table :
DerivativeSubstituentIC50_{50} (µM, EGFR)LogP
ParentCF3_312.3 ± 1.23.8
Derivative ANO2_28.7 ± 0.94.1
Derivative BOCH3_3>502.9
  • Statistical Analysis : Apply multivariate regression to correlate substituent parameters (Hammett σ, π) with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.